molecular formula C7H7BCl2O3 B3040490 3,4-Dichloro-2-methoxyphenylboronic acid CAS No. 2096329-64-3

3,4-Dichloro-2-methoxyphenylboronic acid

Cat. No. B3040490
CAS RN: 2096329-64-3
M. Wt: 220.84
InChI Key: HQUBCRULYJNVOU-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-2-methoxyphenylboronic acid is 1S/C7H7BCl2O3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

Boronic acids, including 3,4-Dichloro-2-methoxyphenylboronic acid, are valuable building blocks in organic synthesis. They are often used in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound .

Safety and Hazards

3,4-Dichloro-2-methoxyphenylboronic acid is classified under GHS07 and carries a warning signal word . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 3,4-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers the attached organic group (3,4-Dichloro-2-methoxyphenyl) to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The compound, as an organoboron reagent, plays a crucial role in this reaction. The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound’s stability, easy preparation, and environmentally benign nature contribute to the success of the SM coupling .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the SM cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones .

Action Environment

The action of 3,4-Dichloro-2-methoxyphenylboronic acid is influenced by several environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of moisture and air . Therefore, it’s important to handle and store the compound under appropriate conditions to maintain its efficacy and stability .

properties

IUPAC Name

(3,4-dichloro-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUBCRULYJNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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